![molecular formula C17H20N2O3S B7700738 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide, also known as TAK-733, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide inhibits the MAPK pathway by targeting the MEK enzyme, which is a key regulator of cell growth and survival. Inhibition of the MAPK pathway can lead to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the phosphorylation of MEK and downstream signaling molecules, such as ERK. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models, which makes it a well-characterized tool compound for research. However, there are also limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not yet been approved for clinical use, which limits its potential for translation to the clinic.
Zukünftige Richtungen
For research on 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide include the development of combination therapies and the identification of biomarkers for response to treatment.
Synthesemethoden
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide involves several steps, including the reaction of 2-chlorobenzylamine with ethyl isocyanoacetate to form 2-chlorophenylmethyl isocyanoacetate, which is then reacted with methyl anthranilate to form this compound. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and colorectal cancer. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-18-17(20)16-11-15(10-9-13(16)2)23(21,22)19-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXRVDJCXPVFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

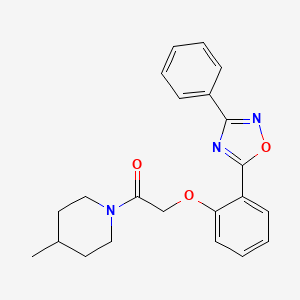

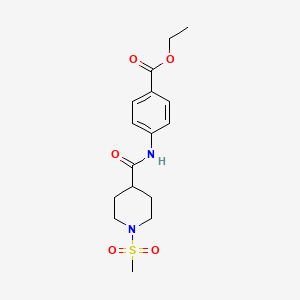
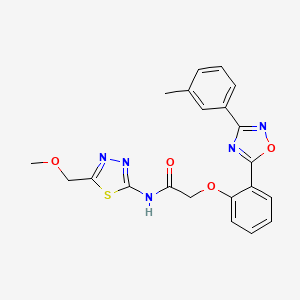
![N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B7700693.png)
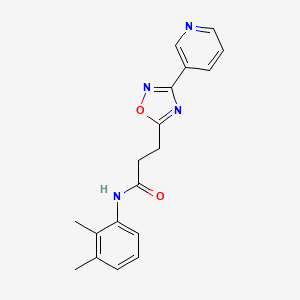
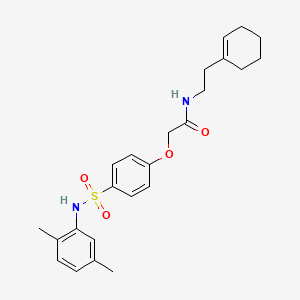
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700708.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydrofuran-2-carboxamide](/img/structure/B7700721.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7700746.png)

